2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine
CAS No.: 858935-15-6
Cat. No.: VC3043717
Molecular Formula: C12H7F2N3
Molecular Weight: 231.2 g/mol
* For research use only. Not for human or veterinary use.
![2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine - 858935-15-6](/images/structure/VC3043717.png)
Specification
CAS No. | 858935-15-6 |
---|---|
Molecular Formula | C12H7F2N3 |
Molecular Weight | 231.2 g/mol |
IUPAC Name | 2-(2,3-difluorophenyl)-3H-imidazo[4,5-c]pyridine |
Standard InChI | InChI=1S/C12H7F2N3/c13-8-3-1-2-7(11(8)14)12-16-9-4-5-15-6-10(9)17-12/h1-6H,(H,16,17) |
Standard InChI Key | YHWRNLFLGWSRMG-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)F)F)C2=NC3=C(N2)C=NC=C3 |
Canonical SMILES | C1=CC(=C(C(=C1)F)F)C2=NC3=C(N2)C=NC=C3 |
Introduction
Chemical Properties and Structure
Basic Information
2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine is identified by the CAS number 858935-15-6 . It possesses the molecular formula C12H7F2N3 with a molecular weight of 231.2 g/mol . The compound is also referenced under synonyms including 3H-Imidazo[4,5-c]pyridine, 2-(2,3-difluorophenyl)- and has been assigned the MDL number MFCD10687180 .
Structural Features
The compound consists of an imidazo[4,5-c]pyridine scaffold with a 2,3-difluorophenyl moiety attached at the 2-position. The core imidazo[4,5-c]pyridine structure contains a fused bicyclic system with three nitrogen atoms: one in the pyridine ring and two in the imidazole portion . This arrangement creates a planar heterocycle with specific electronic properties that contribute to its biological activities. The 2,3-difluoro substitution pattern on the phenyl ring introduces unique electronic and steric effects that can enhance binding interactions with biological targets.
Manufacturer | Product Number | Packaging | Price (USD) |
---|---|---|---|
TRC | D650350 | 10 mg | $65 |
TRC | D650350 | 100 mg | $330 |
AK Scientific | 8136DC | 250 mg | $362 |
American Custom Chemicals Corporation | HCH0063562 | 1 g | $1,431.05 |
Chemenu | CM270275 | 1 g | $604 |
Data sourced from product listings as of last update
Synthesis Methods
Primary Synthetic Route
The most well-documented synthetic approach for 2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine involves the reaction between 3,4-diaminopyridine and 2,3-difluorobenzoic acid in polyphosphoric acid (PPA) . The specific procedure involves:
-
Combining 3,4-diaminopyridine (2.00 g) with 2,3-difluorobenzoic acid (1 equivalent)
-
Adding polyphosphoric acid (50 g) as a reaction medium
-
Heating the mixture at 180°C for 4 hours with constant stirring
-
Cooling to ambient temperature and pouring into ice/water
-
Neutralizing with solid sodium hydroxide (NaOH)
-
Collecting the crude product by filtration, washing with water, and drying
This method produces 2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine with a reported yield of 88% , making it an efficient synthetic route for laboratory-scale production.
Compound | Aurora-A IC50 (μM) | Aurora-B IC50 (μM) |
---|---|---|
14a | 0.036 | 0.296 |
14b | 0.046 | 0.235 |
14d | 0.035 | 0.075 |
14e | 0.014 | 0.017 |
14f | 0.017 | 0.031 |
Data from related imidazopyridine derivatives
Antifungal Activity
Several imidazopyridine derivatives have shown promising antifungal activities. A series of novel imidazo[4,5-b]pyridine derivatives have demonstrated good fungicidal activity against Puccinia polysora, with some compounds exhibiting efficacy comparable to commercial fungicides such as tebuconazole . The structural similarity between these compounds and 2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine suggests potential applications in agricultural fungicide development.
Anti-inflammatory and Other Activities
Imidazopyridine derivatives have been investigated for anti-inflammatory properties. Some compounds in this class have shown the ability to diminish inflammatory responses through mechanisms involving the regulation of transcription factors such as Nrf2 and NF-κB . Additionally, certain derivatives have been explored as potential treatments for conditions involving retinal ischemia and obesity-related inflammatory reactions .
Structure-Activity Relationships
Importance of the Imidazopyridine Scaffold
The imidazo[4,5-c]pyridine core provides a rigid planar structure that can interact with biological targets through various binding mechanisms. The nitrogen atoms in this scaffold can participate in hydrogen bonding as acceptors, while the N-H group can serve as a hydrogen bond donor . These interactions are crucial for binding to enzyme active sites, particularly in kinases.
Effect of the 2,3-Difluorophenyl Substituent
The 2,3-difluorophenyl group at the 2-position of the imidazopyridine scaffold introduces several important features:
-
Enhanced lipophilicity, which can improve membrane permeability
-
Potential for halogen bonding interactions with target proteins
-
Increased metabolic stability due to the C-F bonds' resistance to oxidative metabolism
-
Altered electronic distribution in the aromatic system, potentially enhancing binding affinity and selectivity
Research on related compounds has shown that the pattern and position of fluorine substitution on the phenyl ring can significantly impact biological activities . The specific 2,3-difluoro substitution pattern may therefore contribute to unique biological properties of 2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine.
Applications and Future Perspectives
Future Research Directions
To fully explore the potential of 2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine, several research directions warrant investigation:
-
Comprehensive screening against a panel of kinases to identify specific targets
-
Evaluation of antimicrobial activity against clinically relevant pathogens, including drug-resistant strains
-
Assessment of structure-activity relationships through systematic modification of the scaffold
-
Investigation of pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity profiles
-
Development of more efficient and environmentally friendly synthetic routes
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume